molecular formula C16H20N2O3S2 B12185972 (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12185972
M. Wt: 352.5 g/mol
InChI Key: BGIKTXYYFIIPMH-UHFFFAOYSA-N
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Description

(5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a butan-2-yl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Dimethoxyphenyl derivatives: Compounds containing the dimethoxyphenyl group.

Uniqueness

(5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

3-butan-2-yl-5-[(2,4-dimethoxyphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C16H20N2O3S2/c1-5-10(2)18-15(19)14(23-16(18)22)9-17-12-7-6-11(20-3)8-13(12)21-4/h6-10,19H,5H2,1-4H3

InChI Key

BGIKTXYYFIIPMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(SC1=S)C=NC2=C(C=C(C=C2)OC)OC)O

Origin of Product

United States

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